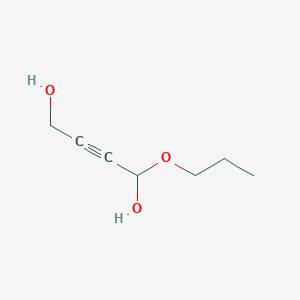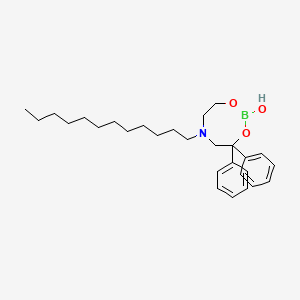
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is a chemical compound known for its unique structure and properties It contains a boron atom within a heterocyclic ring, which is further substituted with dodecyl and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL typically involves the reaction of dodecylamine with diphenylboronic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The intermediate product is then cyclized to form the desired dioxazaborocane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the dodecyl or diphenyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Another boron-containing heterocycle with different substituents.
3,6-Diphenyl-1,2,4,5-tetrazine: A compound with a similar aromatic structure but different heterocyclic ring.
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A compound with similar diphenyl substitution but different functional groups.
Uniqueness
6-Dodecyl-4,4-diphenyl-1,3,6,2-dioxazaborocan-2-OL is unique due to its specific combination of dodecyl and diphenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
88375-27-3 |
|---|---|
Molecular Formula |
C28H42BNO3 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-dodecyl-2-hydroxy-4,4-diphenyl-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C28H42BNO3/c1-2-3-4-5-6-7-8-9-10-17-22-30-23-24-32-29(31)33-28(25-30,26-18-13-11-14-19-26)27-20-15-12-16-21-27/h11-16,18-21,31H,2-10,17,22-25H2,1H3 |
InChI Key |
PTHHOIXFADRWDL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Ethylphenyl)-4-methylpentyl]-1-fluoro-2-phenoxybenzene](/img/structure/B14376369.png)
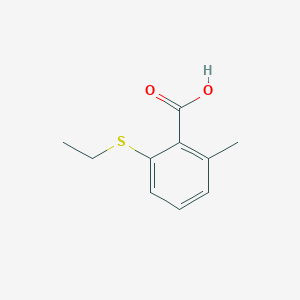

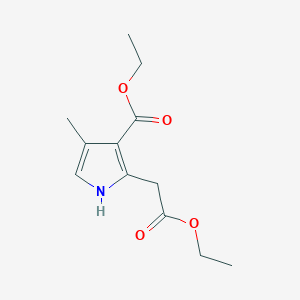
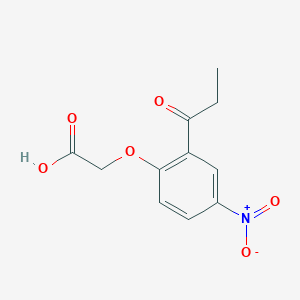
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
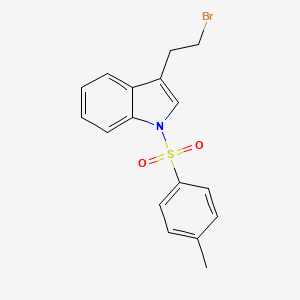
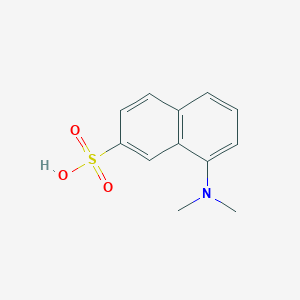
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
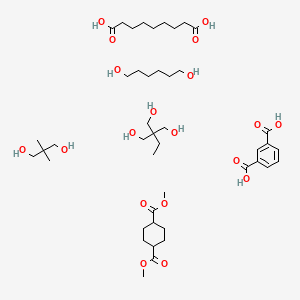
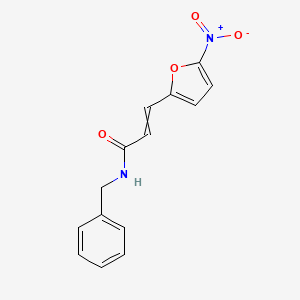
![2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine](/img/structure/B14376462.png)
